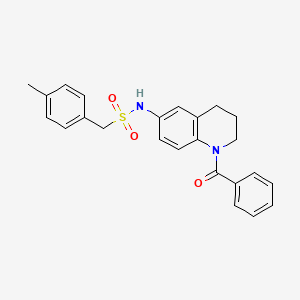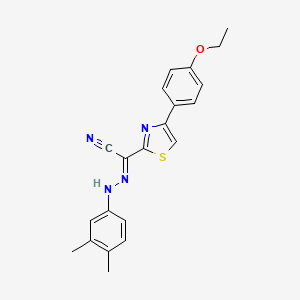
2-((4-Fluorophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Fluorophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves the inhibition of Akt and CDK4 enzymes. This leads to the arrest of the cell cycle and induces apoptosis in cancer cells. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various preclinical studies. It has been demonstrated to inhibit the growth of tumor cells both in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention and treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-((4-Fluorophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone in laboratory experiments is its potent inhibitory activity against Akt and CDK4 enzymes. This makes it an attractive candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-((4-Fluorophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone. One of the directions is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its potential applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound.
Synthesemethoden
The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzenethiol with 3-(pyrimidin-2-ylamino)azetidin-1-ol in the presence of triethylamine and 1,1'-carbonyldiimidazole (CDI) as a coupling agent. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-((4-Fluorophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinase B (Akt) and cyclin-dependent kinase 4 (CDK4). These enzymes play a crucial role in cell proliferation and survival, making them attractive targets for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c16-11-2-4-13(5-3-11)22-10-14(21)20-8-12(9-20)19-15-17-6-1-7-18-15/h1-7,12H,8-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWKIZYACKDLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2788050.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2788053.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2788056.png)



![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2788061.png)


![1,3-Dihydropyrrolo[3,4-c]pyridine-2-sulfonyl fluoride](/img/structure/B2788066.png)

![1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride](/img/structure/B2788068.png)